![molecular formula C19H17BrN2O3 B12588329 Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- CAS No. 643752-98-1](/img/structure/B12588329.png)
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- is a compound with significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and has been studied for its ability to induce cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
The synthesis of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- involves several steps. One common method includes the reaction of 7-bromo-2-quinolinol with 4-(chloromethyl)phenol to form an intermediate, which is then reacted with N-methylpropanamide under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cell cycle regulation and apoptosis in various cell lines.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- involves its interaction with cellular targets to induce cell cycle arrest and apoptosis. The compound is known to inhibit cytokinesis, leading to the accumulation of polyploid cells. It also induces the expression of p21, a cyclin-dependent kinase inhibitor, and reduces the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL . These actions result in the activation of caspases and the induction of autophagy, ultimately leading to cell death.
Comparison with Similar Compounds
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- is similar to other quinoline derivatives, such as:
XK469 (2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid): This compound also induces cell cycle arrest and apoptosis but has a different halogen substituent (chlorine instead of bromine).
SH80 (2-{4-[(7-bromo-2-quinoxalinyl)oxy]phenoxy}propionic acid): This compound is structurally similar but has a quinoxaline ring instead of a quinoline ring.
The uniqueness of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- lies in its specific bromine substituent and quinoline ring, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
643752-98-1 |
|---|---|
Molecular Formula |
C19H17BrN2O3 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]-N-methylpropanamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-12(19(23)21-2)24-15-6-8-16(9-7-15)25-18-10-4-13-3-5-14(20)11-17(13)22-18/h3-12H,1-2H3,(H,21,23) |
InChI Key |
GAAFVVLEPZLETP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


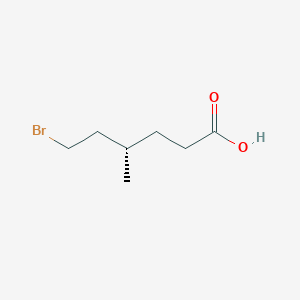
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
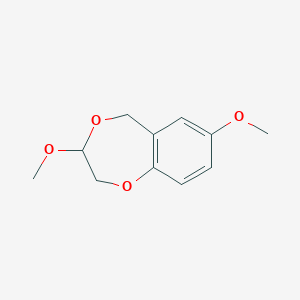
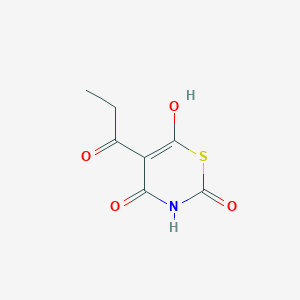
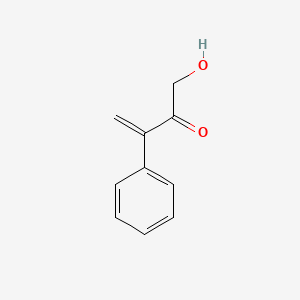
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)
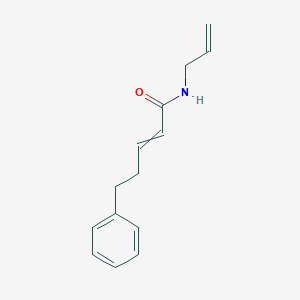
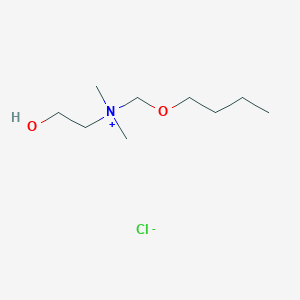
![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
